molecular formula C14H12N4O3S B2636332 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 393837-53-1

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B2636332
CAS No.: 393837-53-1
M. Wt: 316.34
InChI Key: AVQDYQHHAMUDRS-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic hybrid molecule designed for pharmaceutical and neurobiological research. This compound features a pyrrolidine-2,5-dione (succinimide) moiety linked to a 4-(pyridin-3-yl)thiazol-2-yl acetamide group, a structural framework recognized in the investigation of new central nervous system (CNS) active agents. Compounds with this hybrid architecture have shown promise in preclinical studies for targeting neurological disorders . The core structure of this acetamide suggests potential for anticonvulsant activity. Research on structurally related (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides has demonstrated potent broad-spectrum activity in established seizure models such as the maximal electroshock (MES) test and the psychomotor 6 Hz model . The mechanism of action for such hybrids may involve the modulation of voltage-gated ion channels; a prominent compound in this class was found to inhibit calcium currents mediated by Cav1.2 (L-type) channels, representing a valuable mechanism for researchers studying neuronal excitability . Beyond epilepsy research, related compounds have also exhibited efficacy in models of neuropathic pain, including the formalin test and oxaliplatin-induced pain model, indicating a potential dual therapeutic application for this chemical class . This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-11(7-18-12(20)3-4-13(18)21)17-14-16-10(8-22-14)9-2-1-5-15-6-9/h1-2,5-6,8H,3-4,7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQDYQHHAMUDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Thiazole Ring Formation: The thiazole ring is synthesized through a condensation reaction between a thioamide and an α-haloketone.

    Coupling Reactions: The final step involves coupling the pyrrolidinone and thiazole intermediates with a pyridine derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide-Linked Heterocyclic Compounds

Compound Name/ID Core Structure Key Substituents Molecular Formula
Target Compound Thiazole-pyridine 2,5-Dioxopyrrolidinyl C₁₄H₁₃N₃O₃S
5k Imidazo[2,1-b]thiazole-pyridine 4-Methoxybenzyl-piperazine C₃₀H₃₀N₆O₂S
4d Thiazole-pyridine 3,4-Dichlorobenzoyl, morpholinomethyl C₂₃H₂₁Cl₂N₃O₂S
13 Thiazole-coumarin 2,4-Dichlorophenylamino C₂₀H₁₃Cl₂N₃O₃S

Key Observations :

  • The dioxopyrrolidinyl group in the target compound introduces a cyclic amide, enhancing polarity compared to morpholine (4d) or piperazine (5k) substituents.
  • Pyridin-3-yl thiazole cores are common across analogs, but the absence of imidazo[2,1-b]thiazole (5k) or coumarin (13) alters electronic properties and steric bulk.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound ID Yield (%) Melting Point (°C) HRMS (m/z) [M+H]+ Key Spectral Features (IR/NMR)
5k 78 92–94 539.2231 Aromatic C-H stretches (3100 cm⁻¹), amide I (1650 cm⁻¹)
4d Not reported Not reported 506.0750* Morpholine C-O-C (1100 cm⁻¹), chlorophenyl δ 7.4–7.6 (¹H NMR)
13 64 216–220 446.30 Coumarin carbonyl (1714 cm⁻¹), NH stretches (2923 cm⁻¹)
Target N/A N/A N/A Predicted: Dioxopyrrolidinyl C=O (~1700 cm⁻¹), pyridine δ 8.2–8.6 (¹H NMR)

Analysis :

  • Yield : The target’s synthetic pathway may face challenges due to the dioxopyrrolidinyl group’s reactivity, contrasting with higher yields (64–78%) in analogs with stable substituents (e.g., 5k, 13) .
  • Melting Points : Thiazole-coumarin hybrids (13: 216–220°C) exhibit higher melting points than pyridine-imidazo[2,1-b]thiazoles (5k: 92–94°C), likely due to stronger intermolecular interactions from coumarin’s planar structure .

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N2O4SC_{14}H_{16}N_{2}O_{4}S with a molecular weight of approximately 340.42 g/mol. Its structural components include a pyrrolidine ring, a thiazole moiety, and a pyridine group, which may contribute to its diverse biological effects.

Research indicates that compounds similar to this one exhibit various mechanisms of action:

  • Anticonvulsant Activity : Studies have shown that derivatives of 2,5-dioxopyrrolidin can effectively inhibit seizures in animal models. For instance, certain derivatives demonstrated significant protective effects in the maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure models, suggesting potential use in epilepsy treatment .
  • Antidepressant Effects : Some related compounds have been reported to exhibit antidepressant-like effects in animal models, influencing locomotor activity without significantly altering it. This suggests a targeted mechanism that may enhance mood without causing hyperactivity .
  • Antinociceptive Properties : The compound has shown promise in pain management through its antinociceptive effects in formalin-induced pain models. This indicates potential applications in treating neuropathic pain .

Table 1: Summary of Biological Activities

Activity TypeModel UsedObserved EffectReference
AnticonvulsantMES TestED50 = 23.7 mg/kg
PTZ-induced SeizuresED50 = 59.4 mg/kg
AntidepressantForced Swim TestReduced immobility time
AntinociceptiveFormalin TestSignificant reduction in pain response

Case Studies

  • Anticonvulsant Study : A study conducted on a series of pyrrolidine derivatives indicated that specific modifications to the structure led to enhanced anticonvulsant activity. For example, the presence of a thiazole ring was critical for maintaining potency against seizures induced by PTZ .
  • Behavioral Analysis : In behavioral tests assessing antidepressant activity, compounds similar to the target compound were evaluated for their effects on motor activity and mood enhancement in mice. Results indicated that these compounds could effectively reduce depressive-like behaviors without increasing hyperactivity, highlighting their therapeutic potential .

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